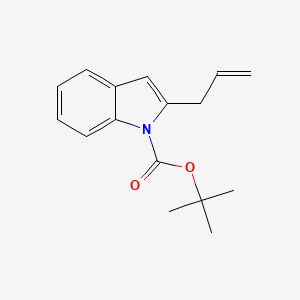

tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate

Description

Properties

CAS No. |

919119-82-7 |

|---|---|

Molecular Formula |

C16H19NO2 |

Molecular Weight |

257.33 g/mol |

IUPAC Name |

tert-butyl 2-prop-2-enylindole-1-carboxylate |

InChI |

InChI=1S/C16H19NO2/c1-5-8-13-11-12-9-6-7-10-14(12)17(13)15(18)19-16(2,3)4/h5-7,9-11H,1,8H2,2-4H3 |

InChI Key |

XDNUHFOXAHFXCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl chloroformate and prop-2-en-1-yl bromide. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran for several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Boc Deprotection Reactions

The Boc group serves as a temporary protecting group for the indole nitrogen, enabling selective functionalization. Deprotection typically occurs under acidic conditions:

-

Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) :

| Condition | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| TFA (20% v/v) | DCM | 25°C | >95 | |

| HCl (4M) in dioxane | Dioxane | 60°C | 85 |

Allyl Group Functionalization

The prop-2-en-1-yl substituent participates in electrophilic additions and cycloadditions:

Epoxidation

-

mCPBA (meta-Chloroperbenzoic Acid) :

Hydrohalogenation

-

HBr in Acetic Acid :

Cross-Coupling Reactions

The allyl group can undergo transition-metal-catalyzed transformations:

Heck Coupling

-

Pd(OAc)₂, PPh₃, K₂CO₃ in DMF :

Ring-Closing Metathesis

-

Grubbs Catalyst (2nd Generation) :

Nucleophilic Substitution at C2

The allyl group’s electron-withdrawing effect activates the C2 position for nucleophilic attack:

Amination

-

NaNH₂, NH₃ in THF :

Photochemical Reactions

The conjugated indole-allyl system exhibits unique photophysical behavior:

-

UV Irradiation (λ = 254 nm) :

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations on analogous Boc-protected indoles reveal:

Scientific Research Applications

Chemical Properties and Structure

tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate has the molecular formula and a molecular weight of approximately 257.14 g/mol. Its structure features an indole ring, which is known for its diverse biological activities, making this compound a valuable scaffold for drug development.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have demonstrated that derivatives of indole compounds exhibit potent anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that modifications in the indole structure can enhance these effects, making it a promising candidate for further development in cancer therapeutics .

-

Anti-inflammatory Effects

- Compounds containing the indole moiety have been reported to possess anti-inflammatory properties. For example, modifications similar to those found in this compound have been linked to the inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

- Neurological Applications

Synthesis and Material Science

This compound can be synthesized through various methods, including:

- Michael Addition Reactions : This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds, which can yield the desired product efficiently under mild conditions .

| Synthesis Method | Description | Yield |

|---|---|---|

| Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyls | High |

Case Studies

- Synthesis of Indole Derivatives

-

Biological Activity Assessment

- In another case study, a series of indole derivatives were evaluated for their biological activities, including anticancer and anti-inflammatory effects. The results indicated that modifications on the indole ring significantly influenced their potency, with some derivatives exhibiting IC50 values in the low micromolar range against specific cancer cell lines .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

(a) tert-Butyl 3-(prop-1-en-2-yl)-1H-indole-1-carboxylate (5b)

- Structural Differences : The allyl group (prop-1-en-2-yl) is located at the 3-position instead of the 2-position.

- Synthesis : Prepared via TiCl₄-mediated reaction of tert-butyl 3-acetyl-1H-indole-1-carboxylate with Nysted reagent, yielding a 58% isolated product as a yellow oil .

(b) tert-Butyl 2-(2-ethoxy-2-oxoethyl)-1H-indole-1-carboxylate

- Structural Differences : Replaces the allyl group with an ethoxy-oxoethyl chain.

- Properties: Increased polarity due to the ester group, which may affect solubility in nonpolar solvents. The compound (CAS: 172226-77-6) has a molecular weight of 303.35 g/mol .

- Applications : Useful in coupling reactions where the ester group can be hydrolyzed to a carboxylic acid for further derivatization.

Boron-Containing Derivatives

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Structural Feature : Incorporates a boronate ester at the 2-position (CAS: 1072944-96-7).

- Applications: Critical in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. The molecular formula is C₁₉H₂₆BNO₄, with a purity ≥95% .

- Comparison : Unlike the allyl-substituted compound, this derivative enables direct C–C bond formation under catalytic conditions.

Functionalized Indole Derivatives

(a) tert-Butyl 5-methoxy-2-(5-oxopentyl)-1H-indole-1-carboxylate

- Structural Differences : A 5-oxopentyl chain replaces the allyl group, and a methoxy group is present at the 5-position.

- Synthesis : Produced via oxidation of tert-butyl 2-(5-hydroxypentyl)-1H-indole-1-carboxylate using SO₃·pyridine (79% yield) .

- Reactivity : The aldehyde group in the oxidized product is reactive toward nucleophiles, enabling further functionalization.

(b) tert-Butyl 5-methoxy-3-(5-phenylpyrimidin-2-yl)-1H-indole-1-carboxylate (6a)

- Structural Feature : Contains a pyrimidinyl group at the 3-position.

- Properties : High melting point (176–177°C) due to increased rigidity from the aromatic pyrimidine ring. Synthesized via Pd-catalyzed coupling (95% yield) .

- Applications: Potential use in antiviral research due to the pyrimidine moiety’s prevalence in bioactive molecules.

Comparative Analysis Table

Key Research Findings

- Synthetic Flexibility : The allyl group in the target compound allows for diverse transformations, such as epoxidation or Diels-Alder reactions, which are less feasible in methoxy- or boronate-substituted analogs .

- Catalytic Applications : Boronate-containing analogs are indispensable in cross-coupling reactions, whereas the allyl-substituted compound is more suited for cycloaddition chemistry .

Biological Activity

tert-Butyl 2-(prop-2-en-1-yl)-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₉NO₂

- Molecular Weight : 257.14 g/mol

- CAS Number : 561307-71-9

Pharmacological Activities

This compound has been studied for various biological activities, including anti-inflammatory, antibacterial, and anticancer effects.

Anti-inflammatory Activity

Research has shown that indole derivatives exhibit significant anti-inflammatory properties. In vitro studies suggest that this compound can inhibit the activity of cyclooxygenases (COX), which are key enzymes in the inflammatory process. For example, a study reported that certain indole derivatives had IC₅₀ values against COX-2 ranging from 23.8 to 42.1 μM, indicating potential for use in inflammatory conditions .

Antibacterial Activity

Indoles are known to possess antibacterial properties. The compound has demonstrated activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). In a comparative study, the minimum inhibitory concentration (MIC) of similar indole compounds was reported to be as low as 3.9 µg/mL against Pseudomonas aeruginosa . While specific MIC data for this compound is limited, its structural similarity to other active indoles suggests a promising antibacterial profile.

Anticancer Activity

Indole derivatives have also been investigated for their anticancer effects. The compound's ability to modulate cellular pathways involved in apoptosis and cell proliferation has been noted in several studies. Indoles can induce cell cycle arrest and apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of p53 pathways .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The indole nucleus serves as a pharmacophore that interacts with biological targets.

- The tert-butyl group enhances lipophilicity, potentially improving bioavailability.

Research into SAR indicates that modifications on the indole structure can significantly affect potency and selectivity against specific targets .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of indole derivatives similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.